molecular formula C14H15NO2 B1421472 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile CAS No. 1240562-50-8

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile

Cat. No.: B1421472
CAS No.: 1240562-50-8
M. Wt: 229.27 g/mol
InChI Key: SRIMEUFTMMZFPF-UHFFFAOYSA-N
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Description

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile is a nitrile-containing organic compound characterized by a phenoxy group substituted at the meta position with a 3-oxobut-1-en-1-yl moiety and linked to a butanenitrile chain via an ether bond. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. Key functional groups include:

  • Nitrile group: Imparts reactivity for nucleophilic additions or cyclization.
  • Enone system (α,β-unsaturated ketone): Enables conjugation and participation in Michael additions or Diels-Alder reactions.
  • Ether linkage: Enhances solubility in polar aprotic solvents.

Properties

IUPAC Name

4-[3-(3-oxobut-1-enyl)phenoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-12(16)7-8-13-5-4-6-14(11-13)17-10-3-2-9-15/h4-8,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIMEUFTMMZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246909
Record name 4-[3-(3-Oxo-1-buten-1-yl)phenoxy]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240562-50-8
Record name 4-[3-(3-Oxo-1-buten-1-yl)phenoxy]butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240562-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Oxo-1-buten-1-yl)phenoxy]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile typically involves the reaction of 3-(3-oxobut-1-en-1-yl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile is compared to structurally related nitriles and phenoxy derivatives. Key compounds include phthalonitrile analogs (e.g., from ) and other nitrile-enone systems.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Nitrile Type Molecular Formula Key Functional Groups Applications
This compound 3-Oxobut-1-en-1-yl Butanenitrile C₁₄H₁₅NO₃ Nitrile, enone, ether Organic synthesis, materials
4-(4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile 4-Acetylpiperazin-1-yl Phthalonitrile C₂₁H₂₁N₃O₂ Phthalonitrile, acetylpiperazine Phthalocyanine synthesis
3-(4-(4-Acetylpiperazin-1-yl)phenoxy)phthalonitrile 4-Acetylpiperazin-1-yl Phthalonitrile C₂₁H₂₁N₃O₂ Phthalonitrile, acetylpiperazine Dye-sensitized solar cells
4-Nitrobenzonitrile Nitro group Benzonitrile C₇H₄N₂O₂ Nitrile, nitro Explosives, agrochemicals

Key Differences and Implications

Nitrile Type and Reactivity :

  • The butanenitrile chain in the target compound lacks the aromaticity of phthalonitriles , limiting its ability to form macrocycles like Zn(II) phthalocyanines (a hallmark of phthalonitrile derivatives) . However, its aliphatic nitrile may facilitate linear polymerization or coordination with transition metals.
  • Phthalonitriles (e.g., ) undergo cyclotetramerization to form phthalocyanines, critical for photodynamic therapy and catalysis.

Substituent Effects: The enone system in the target compound introduces conjugation, likely resulting in UV absorption at ~270–300 nm (cf. acetylpiperazine-substituted phthalonitriles, which absorb at ~350 nm for Q-bands and ~670 nm for B-bands in Zn complexes) . Acetylpiperazine substituents () enhance solubility in polar solvents and may confer biological activity (e.g., antimicrobial properties).

Thermal and Fluorescent Properties: The enone group may reduce thermal stability compared to nitro-substituted nitriles (e.g., 4-nitrobenzonitrile). Fluorescence intensity is expected to be lower than Zn(II) phthalocyanines due to the absence of extended π-conjugation.

Research Findings

  • Synthetic Pathways: Unlike phthalonitriles (prepared via nucleophilic aromatic substitution), the target compound likely forms through Williamson ether synthesis or enone-functionalization of phenol precursors.
  • Spectroscopic Characterization: Similar to , techniques like ¹H/¹³C-NMR and IR would confirm nitrile (~2250 cm⁻¹) and enone (C=O stretch ~1700 cm⁻¹) functionalities.

Biological Activity

4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile, with the CAS number 1240562-50-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a nitrile functional group and is characterized by its unique structure, which may influence its interaction with biological systems.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₅N₁O₂
Molecular Weight229.27 g/mol
InChIInChI=1S/C14H15NO2/c1-12(16)7-8-13...
SMILESN#CCCCOC1=CC=CC(C=CC(=O)C)=C1

Synthesis

The synthesis of this compound typically involves the reaction of 3-(3-oxobut-1-en-1-yl)phenol with butanenitrile under basic conditions. Common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. The reaction is conducted at temperatures between 60°C to 80°C to ensure complete conversion .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzyme activity, impacting various metabolic pathways and cellular processes.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanoic acidContains a carboxylic acid groupPotential anti-inflammatory effects
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanamideContains an amide functional groupInvestigated for analgesic properties
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanolContains a hydroxyl groupExhibits antimicrobial activity

Uniqueness of the Nitrile Group

The presence of the nitrile functional group in this compound distinguishes it from its analogs, potentially imparting distinct chemical reactivity and biological properties that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile
Reactant of Route 2
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4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile

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